molecular formula C8H19NO2 B13633727 1-Amino-5-methoxy-2,3-dimethylpentan-3-ol

1-Amino-5-methoxy-2,3-dimethylpentan-3-ol

Cat. No.: B13633727
M. Wt: 161.24 g/mol
InChI Key: UBGKOLVYRJVMNF-UHFFFAOYSA-N
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Description

1-Amino-5-methoxy-2,3-dimethylpentan-3-ol is an organic compound with the molecular formula C8H19NO2 It is characterized by the presence of an amino group, a methoxy group, and two methyl groups attached to a pentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-5-methoxy-2,3-dimethylpentan-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by the introduction of the amino and methoxy groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate environmentally friendly practices to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Amino-5-methoxy-2,3-dimethylpentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions may convert the compound into simpler alcohols or amines.

    Substitution: The amino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens, acids, and bases

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce simpler alcohols.

Scientific Research Applications

1-Amino-5-methoxy-2,3-dimethylpentan-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-5-methoxy-2,3-dimethylpentan-3-ol involves its interaction with specific molecular targets and pathways. The amino group may form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-3-ethyl-2,2-dimethylpentan-3-ol
  • 2,3-Dimethylpentan-3-ol
  • 1-Amino-5-methoxy-2,3-dimethylhexan-3-ol

Uniqueness

1-Amino-5-methoxy-2,3-dimethylpentan-3-ol is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

1-amino-5-methoxy-2,3-dimethylpentan-3-ol

InChI

InChI=1S/C8H19NO2/c1-7(6-9)8(2,10)4-5-11-3/h7,10H,4-6,9H2,1-3H3

InChI Key

UBGKOLVYRJVMNF-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C)(CCOC)O

Origin of Product

United States

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